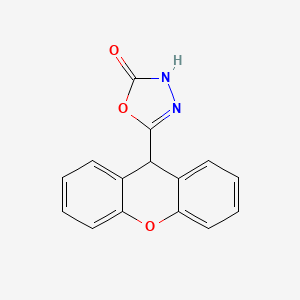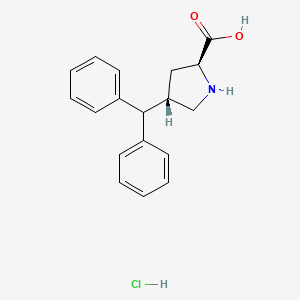
5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol
Overview
Description
5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol is a compound that belongs to the class of xanthones and oxadiazoles. Xanthones are O-heteroaromatic tricyclic molecules known for their wide range of bioactivities, while oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. This compound combines the structural features of both xanthones and oxadiazoles, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol typically involves the formation of the xanthone core followed by the introduction of the oxadiazole ring. One common method for synthesizing xanthones is through the cyclization of benzophenone derivatives. The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the xanthone or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted xanthones and oxadiazoles.
Scientific Research Applications
5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of 5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol involves its interaction with various molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to modulate oxidative stress, inflammation, and other cellular processes. For example, xanthone derivatives have been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Xanthones: Compounds with a similar xanthone core, such as α-mangostin and γ-mangostin, which are known for their antioxidant and anti-inflammatory properties.
Oxadiazoles: Compounds like 1,3,4-oxadiazole derivatives, which are studied for their antimicrobial and anticancer activities.
Uniqueness
5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol is unique due to its combination of xanthone and oxadiazole structural features. This dual functionality allows it to exhibit a broader range of bioactivities and makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
5-(9H-xanthen-9-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15-17-16-14(20-15)13-9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)13/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKSJNBVCBGASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=NNC(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369435 | |
| Record name | 5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87836-73-5 | |
| Record name | 5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine](/img/structure/B1607922.png)

![5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione](/img/structure/B1607925.png)



![Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate](/img/structure/B1607931.png)
![2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde](/img/structure/B1607932.png)
![5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1607933.png)
![3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B1607934.png)
